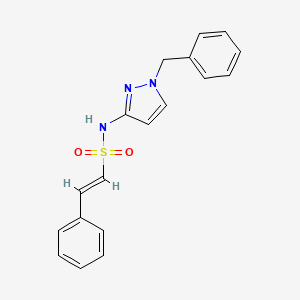

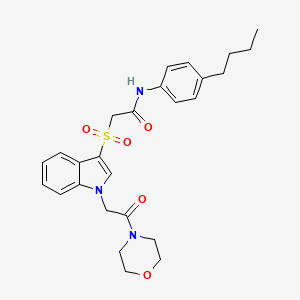

(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide” is a compound that falls under the category of pyrazoles . Pyrazoles are a class of five-membered heterocycles that consist of three carbon atoms and two nitrogen atoms in adjacent positions . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .

Synthesis Analysis

The synthesis of pyrazoles, including “(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide”, often involves traditional procedures . For instance, 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine were synthesized using a specific scheme and evaluated for antitumor potential .Molecular Structure Analysis

The molecular structure of pyrazoles, including “(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide”, is characterized by a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

Pyrazoles, including “(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide”, are known to exhibit a variety of chemical reactions . For instance, 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives were synthesized and evaluated for their inhibitory activity toward sodium glucose co-transporter 1 (SGLTs) .Physical And Chemical Properties Analysis

Pyrazoles, including “(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide”, are weak bases, with a pKb of 11.5 (pKa of the conjugated acid 2.49 at 25°C) . They are often crystalline and colorless in nature .科学的研究の応用

Antimycobacterial Activity

The compound has been studied for its potential in treating mycobacterial infections, such as tuberculosis. Derivatives of this compound have shown good to moderate antibacterial activity against strains like Mycobacterium tuberculosis H37Ra, suggesting its promise as a lead compound for developing new antimycobacterial drugs .

Antibacterial Properties

Beyond mycobacteria, the compound’s derivatives have also been tested against a range of other bacteria, including Escherichia coli, Pseudomonas fluorescence, Staphylococcus aureus, and Bacillus subtilis. The results indicate that these derivatives could be optimized further for broader antibacterial applications .

Chemical Synthesis

The compound serves as a key intermediate in the synthesis of various quinoline derivatives. These derivatives are synthesized through reactions like the Bestmann-Ohira reaction, which are pivotal in the development of new pharmacophores with potential therapeutic applications .

Biological Activity Spectrum

Quinoline derivatives, for which this compound is a precursor, are known to possess a broad spectrum of biological activities. These include antimalarial, antiviral, anticancer, and anti-inflammatory properties, making the compound a valuable starting point for the synthesis of bioactive molecules .

Pharmacophore Development

The compound’s structure allows for the creation of two or more bioactive pharmacophore scaffolds within a single molecule. This approach is crucial in the discovery of new lead compounds for various therapeutic areas .

作用機序

将来の方向性

Given the broad spectrum of biological activities exhibited by pyrazoles, there is significant interest in further studying these compounds, including “(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide”, for potential therapeutic applications . This includes the development of new synthetic methods and the exploration of their biological activities .

特性

IUPAC Name |

(E)-N-(1-benzylpyrazol-3-yl)-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-24(23,14-12-16-7-3-1-4-8-16)20-18-11-13-21(19-18)15-17-9-5-2-6-10-17/h1-14H,15H2,(H,19,20)/b14-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSMFNWFUBDUSX-WYMLVPIESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)NS(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7,7-trimethyl-4-(4-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2878702.png)

![Ethyl 2-{[4-(methylsulfanyl)phenyl]amino}-2-phenylacetate](/img/structure/B2878704.png)

![3-Benzyl-8-((2-chlorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2878708.png)

![3,4-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2878709.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2878711.png)

![Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro-](/img/structure/B2878717.png)

![Ethyl oxo{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}acetate](/img/structure/B2878720.png)

![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2878725.png)